2-Ethyl-2-methyl-1,3-propanediol

Description

Significance and Role in Contemporary Chemical Synthesis

In the realm of contemporary chemical synthesis, 2-Ethyl-2-methyl-1,3-propanediol serves as a crucial intermediate and building block. ontosight.aimyskinrecipes.com Its primary significance lies in its application in the synthesis of a variety of polymers and resins. myskinrecipes.com When incorporated into polyester (B1180765) resins, for instance, it enhances the flexibility and durability of the final product. myskinrecipes.com

Beyond polymerization, this diol is utilized in the formulation of plasticizers, which are additives that increase the plasticity or fluidity of a material, particularly for polymers like PVC. myskinrecipes.com The coatings industry also employs this compound as a component in the development of high-performance coatings. myskinrecipes.com Furthermore, it finds application as a solvent in certain industrial manufacturing processes and as an intermediate in the synthesis of some pharmaceutical compounds. ontosight.ai

Historical Context of Related Diols and their Industrial Relevance

The journey of diols began in the mid-19th century with the first synthesis of ethylene (B1197577) glycol in 1859. ontosight.ai However, it was in the mid-20th century, particularly during the 1950s and 1960s, that the industrial relevance of diols surged with the burgeoning production of polyurethanes and polyesters. ontosight.ai These polymers, formed through reactions involving diols, have become ubiquitous materials in modern life.

Initially, research and industrial production focused on simple, linear diols such as ethylene glycol and 1,4-butanediol (B3395766). Over time, the demand for polymers with tailored properties led to the exploration of more complex diols, including branched structures like this compound. The development of these specialized diols has enabled the fine-tuning of polymer characteristics to meet specific performance requirements in a wide array of applications.

Scope of Research on Branched Diols in Polymer Science and Biocatalysis

The introduction of branched diols into polymer chains has been a significant area of research in polymer science. Studies have shown that the methyl branches in diols can disrupt the regular packing of polymer chains, leading to a reduction in crystallinity. acs.org This can result in polymers that are more amorphous.

A key finding is that the use of branched, secondary diols can lead to polymers with higher glass transition temperatures (Tg) compared to their linear, primary diol counterparts. polyestertime.comrsc.orgrsc.org The Tg is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The introduction of methyl branching has also been found to generally increase the hydrophobicity of the resulting polyesters, a desirable trait for applications such as coatings. acs.orgescholarship.org

In the field of biocatalysis, research has explored the use of enzymes, such as cutinases, for the synthesis and degradation of polyesters. acs.orgacs.orgescholarship.org Studies have revealed that methyl branching in diols can influence the rate of enzymatic hydrolysis. acs.orgacs.orgescholarship.org Specifically, copolyesters synthesized from secondary alcohol diols have demonstrated a significantly decreased rate of biodegradation compared to their linear equivalents. acs.orgescholarship.org This allows for the fine-tuning of a polymer's stability and end-of-life characteristics. The steric hindrance provided by the branched structure can inhibit the activity of certain enzymes, a factor that is actively being studied to design polymers with controlled biodegradability. acs.orgnih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molar Mass | 118.17 g/mol |

| Melting Point | 43°C |

| Boiling Point | 225.8°C |

| Flash Point | 96.1°C |

| Density | 0.9843 g/cm³ (rough estimate) |

| Water Solubility | Almost transparent |

| Appearance | White to Almost white powder to lump |

Data sourced from chemsavers.comnist.govtcichemicals.com

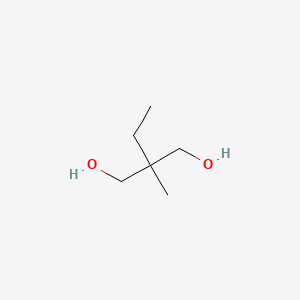

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAWKNVDKFZFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227813 | |

| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-84-9 | |

| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 77-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-METHYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRA28C44U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Process Optimization for 2 Ethyl 2 Methyl 1,3 Propanediol and Its Derivatives

Chemical Synthesis Pathways

The industrial production of 2-Ethyl-2-methyl-1,3-propanediol and similar diols often relies on well-established chemical synthesis methodologies. These methods are continuously optimized to improve yield, selectivity, and process efficiency.

Condensation Reactions with Specific Starting Materials

A notable route to propanediol (B1597323) derivatives involves condensation reactions. For instance, the synthesis of 2-methyl-1,3-propanediol (B1210203) can be achieved through a process that begins with the reaction of acrolein with an aliphatic diol containing 3 to 7 carbon atoms to form a cyclic acetal. google.comgoogle.com This is followed by hydroformylation and subsequent hydrogenation and hydrolysis to yield the desired propanediol along with other diols. google.comgoogle.com

Catalytic Approaches in Organic Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its analogs. The hydroformylation step in the aforementioned synthesis of 2-methyl-1,3-propanediol, for example, utilizes a rhodium complex catalyst. google.com The efficiency and selectivity of these catalytic systems are critical for the economic viability of the process.

Furthermore, the synthesis of derivatives such as 2-methyl-2-propyl-1,3-propanediol (B18018) diester carbonate can be achieved by reacting 2-methyl-2-propyl-1,3-propanediol with trichloromethyl chloroformate in the presence of an organic amine catalyst. google.com This method highlights the use of specific catalysts to facilitate the formation of carbonate derivatives.

Another significant application of catalytic processes is in the production of methacrylic acid from 2-methyl-1,3-propanediol. rsc.org This integrated approach combines a biotransformation step with catalytic dehydration, offering a more environmentally friendly alternative to traditional methods. rsc.org

Biocatalytic and Biotechnological Synthesis Routes

In recent years, there has been a growing interest in developing sustainable and environmentally benign methods for chemical synthesis. Biocatalysis and biotechnology offer promising alternatives to traditional chemical routes.

Asymmetric Oxidation of 1,3-Propanediols by Microorganisms (e.g., Rhodococcus sp. 2N)

A significant advancement in the biotechnological production of chiral compounds is the use of microorganisms for asymmetric oxidation. The bacterium Rhodococcus sp. 2N has been identified for its ability to oxidize 1,3-propanediols. berkeley.edunih.govoup.com This strain was isolated from soil samples and demonstrates the capability of converting this compound (EMPD) into valuable chiral hydroxyalkanoic acids. berkeley.edunih.govoup.com

The process involves the selective oxidation of one of the hydroxymethyl groups of the propanediol to a carboxyl group through a two-step oxidation process. berkeley.edunih.govoup.com Optimization of the culture conditions, including the use of an inducer like 2,2-diethyl-1,3-propanediol (B89731) (DEPD), has been shown to enhance the catalytic activity of the microorganism. berkeley.edunih.govoup.com

The asymmetric oxidation of this compound by Rhodococcus sp. 2N is enantioselective, favoring the production of the (R)-enantiomer of the corresponding hydroxyalkanoic acid. berkeley.edunih.govoup.com Specifically, the strain catalyzes the (R)-selective oxidation of EMPD to produce 2-(hydroxymethyl)-2-methylbutanoic acid. berkeley.edunih.govoup.com Under optimized reaction conditions, a molar conversion yield of 47% and an enantiomeric excess (ee) of 65% for the (R)-isomer have been achieved. berkeley.edunih.gov

This biocatalytic approach provides a pathway to optically active hydroxyalkanoic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. oup.com The enzymatic pathways within Rhodococcus sp. 2N involve alcohol and aldehyde dehydrogenases that facilitate the conversion of the diol to the corresponding acid via an aldehyde intermediate. berkeley.eduoup.com

Interactive Data Table: Biocatalytic Oxidation of this compound

| Parameter | Value | Reference |

| Microorganism | Rhodococcus sp. 2N | berkeley.edunih.govoup.com |

| Substrate | This compound (EMPD) | berkeley.edunih.govoup.com |

| Product | (R)-2-(hydroxymethyl)-2-methylbutanoic acid | berkeley.edunih.govoup.com |

| Molar Conversion Yield | 47% | berkeley.edunih.gov |

| Enantiomeric Excess (ee) | 65% (R) | berkeley.edunih.gov |

| Reaction Time | 72 hours | berkeley.edunih.gov |

| Inducer for Microbial Activity | 0.3% (w/v) 2,2-diethyl-1,3-propanediol (DEPD) | berkeley.edunih.govoup.com |

Identification of Enzymatic Pathways (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase)

The primary enzymatic pathway for the oxidation of alcohols involves a two-step process catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov In this pathway, ADH mediates the initial oxidation of a primary alcohol to its corresponding aldehyde. nih.gov Subsequently, ALDH catalyzes the oxidation of the aldehyde to a carboxylic acid. nih.govnih.gov This general pathway is central to the metabolism of various alcohols, including ethanol, and is applicable to diols. nih.govdownstate.edu

For a compound like this compound, which possesses two primary alcohol groups, the enzymatic oxidation would proceed via these key enzymes. The reaction sequence is initiated by an alcohol dehydrogenase acting on one of the primary alcohol groups to form an aldehyde intermediate. researchgate.net This intermediate is then a substrate for an aldehyde dehydrogenase, which converts it to the corresponding carboxylic acid. researchgate.netresearchgate.net The entire process involves the reduction of the cofactor NAD+ to NADH. sandiego.edu In the context of producing methacrylic acid from the related compound 2-methyl-1,3-propanediol, whole cells of Gluconobacter oxydans have been utilized, which contain both ADH and ALDH enzymes to facilitate this oxidative biotransformation. rsc.org

Step 1 (ADH): this compound is oxidized to 2-ethyl-3-hydroxy-2-methylpropanal.

Step 2 (ALDH): 2-ethyl-3-hydroxy-2-methylpropanal is oxidized to 2-ethyl-3-hydroxy-2-methylpropanoic acid.

Substrate Specificity of Oxidizing Enzymes with Related Diols

The efficiency of the enzymatic oxidation of diols is highly dependent on the substrate specificity of the enzymes involved, particularly alcohol dehydrogenases. acs.org ADHs exhibit a wide range of specificities depending on their source and structure. capes.gov.br For instance, human class I ADH isozymes show a preference for long-chain primary alcohols, indicating that specificity is mainly manifested in substrate binding. nih.gov

Studies on ADH-A from Rhodococcus ruber have shown its capability to act on a variety of bulky substrates, highlighting its potential for synthetic applications. diva-portal.org Conversely, the ADH from Saccharomyces cerevisiae is most active with small alcohols like ethanol, and its activity decreases with larger substrates. nih.gov However, the substrate binding pocket of this enzyme can be engineered to alter its specificity. nih.gov For example, specific mutations can invert its specificity, making it more active towards longer-chain alcohols like hexanol. nih.gov

The specificity of ADHs for diols has also been investigated. FucO, an ADH from Escherichia coli, shows strict regiospecificity for primary alcohols and a strong preference for the S-enantiomer of diol substrates. diva-portal.org The structural features of the diol, such as chain length and branching, significantly influence its interaction with the enzyme's active site. For a branched diol like this compound, the steric hindrance around the hydroxyl groups would be a critical factor determining its suitability as a substrate for a given ADH.

| Enzyme | Source Organism | Preferred Substrates | Reference |

|---|---|---|---|

| Class I ADH | Human Liver | Long-chain primary alcohols (e.g., octanol) | nih.gov |

| ADH-A | Rhodococcus ruber | Bulky secondary alcohols, phenyl-substituted α-hydroxy ketones | capes.gov.brdiva-portal.org |

| ScADH (Wild-type) | Saccharomyces cerevisiae | Small primary alcohols (e.g., ethanol) | nih.gov |

| ScADH (Mutant W93A) | Saccharomyces cerevisiae | Long-chain primary alcohols (e.g., hexanol) | nih.gov |

| FucO | Escherichia coli | Small aliphatic diols (S-enantiomer) | diva-portal.org |

Analysis of Reaction Intermediates (e.g., aldehyde formation)

The oxidation of diols by ADH and ALDH proceeds through distinct intermediates. The initial step in the enzymatic oxidation of a primary alcohol is the formation of a corresponding aldehyde. nih.gov This aldehyde serves as the intermediate substrate for the subsequent oxidation step. researchgate.net In the bioconversion of 2-methyl-1,3-propanediol (a structural analog of this compound) to 3-hydroxy-2-methylpropionic acid, the formation of the intermediate 3-hydroxy-2-methylpropanal (B3052098) has been identified. rsc.org

Bioconversion Processes and Optimization

Influence of Reaction Parameters (e.g., pH, temperature, substrate concentration)

The efficiency of bioconversion processes is significantly affected by various reaction parameters, including pH, temperature, and substrate concentration. Optimizing these parameters is essential for achieving high conversion rates and product yields.

In a study on the bioconversion of 2-methyl-1,3-propanediol using whole cells of Gluconobacter oxydans, the optimal conditions were found to be a pH range of 6.0-7.5 and a temperature range of 25-30 °C. rsc.org Under these conditions, a conversion of 95-100% was achieved. rsc.org The direction of redox chemistry can also be controlled by adjusting the pH; for example, the oxidative reaction of some alcohol dehydrogenases is favored at pH values above 7. capes.gov.br

Substrate concentration is another critical factor. In the same study, substrate concentrations between 5-10 g/L were found to be optimal. rsc.org Higher concentrations led to enzyme inhibition and incomplete conversion of the substrate. rsc.org This phenomenon of substrate inhibition is common in enzymatic reactions and must be carefully managed to maintain high process efficiency.

| Parameter | Optimal Range/Value | Reference |

|---|---|---|

| pH | 6.0 - 7.5 | rsc.org |

| Temperature | 25 - 30 °C | rsc.org |

| Substrate Concentration | 5 - 10 g/L | rsc.org |

| Cell Concentration (dry weight) | 2.6 g/L | rsc.org |

Biocatalyst Stability and Recycling Strategies (e.g., continuous reactor systems)

The stability of the biocatalyst and the ability to recycle it are crucial for the economic viability of industrial bioconversion processes. A loss of catalytic activity was observed during the recycling of G. oxydans cells in a batch system for 2-methyl-1,3-propanediol conversion. rsc.org

Microbial Fermentation Systems for Diol Production (Comparative Studies)

Microbial fermentation is a well-established method for producing diols like 1,3-propanediol (B51772) (1,3-PDO) from renewable resources such as glycerol (B35011). nih.govisisn.org Various microorganisms, including both wild-type and genetically engineered strains, have been employed for this purpose. nih.gov

A common strategy involves two-stage fermentation. For instance, glucose can be converted to glycerol in a first stage using a microorganism like a recombinant Escherichia coli or the yeast Pichia farinosa. nih.gov In the second stage, the glycerol-containing broth is fermented to 1,3-propanediol by another microorganism, such as Klebsiella pneumoniae. nih.gov Comparative studies have shown that recombinant E. coli is a more suitable glycerol producer for this two-stage process than P. farinosa, as the latter produced toxic metabolites that inhibited the subsequent fermentation step. nih.gov

Industrial Production Processes and Engineering Considerations

The large-scale synthesis of this compound is not commonly a dedicated process. Instead, it is often a component of product streams from the production of other diols. The engineering principles and process steps are therefore best understood in the context of these larger manufacturing operations.

Integration of Diol Recycling in Chemical Manufacturing (e.g., 1,4-butanediol (B3395766) synthesis)

A key strategy in maximizing efficiency and yield in diol production is the recycling of product streams. In processes designed for the synthesis of 1,4-butanediol or 2-methyl-1,3-propanediol, a mixture of diols is often produced. This mixture can include the target diol as well as other isomers and related diols, such as this compound. google.com

Instead of being treated as waste, this mixed diol stream is frequently recycled back to an earlier stage of the process, such as the initial reactor. This recycling serves multiple purposes:

Process Stability: The recycled stream can help to maintain a consistent composition within the reactor, contributing to more stable and predictable process conditions.

Reduced Waste: Recycling minimizes the amount of off-spec material that needs to be disposed of, improving the economic and environmental performance of the plant.

In the context of 1,4-butanediol synthesis from acrolein and an aliphatic diol, the recycling of a mixture of 2-methyl-1,3-propanediol and the starting diol is a documented strategy to eventually yield a final product consisting essentially of 1,4-butanediol and 2-methyl-1,3-propanediol. google.com It is within such mixed diol streams that this compound would likely be present and recycled.

Sequential Reaction Steps in Large-Scale Production (e.g., hydroformylation, hydrolysis, hydrogenation)

The industrial synthesis of diols, including the pathway that can lead to this compound, typically involves a sequence of catalytic reactions. A common route starts with the hydroformylation of an unsaturated precursor, followed by hydrolysis and hydrogenation.

Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an olefin. merckmillipore.com This reaction is catalyzed by transition metal complexes, with rhodium and cobalt being common choices. merckmillipore.com The choice of catalyst and reaction conditions (temperature, pressure, and ligands) can influence the ratio of linear to branched aldehyde products. google.com

Hydrolysis and Hydrogenation: Following hydroformylation, the resulting aldehyde is often subjected to hydrolysis to break down any intermediate species, such as acetals, and then hydrogenated to convert the aldehyde groups into hydroxyl groups, yielding the final diol. Hydrogenation is typically carried out using catalysts like Raney nickel or supported precious metals under hydrogen pressure. google.comnih.gov

For instance, a process for preparing 2-methyl-1,3-propanediol involves the hydroformylation of a cyclic acetal, which is then hydrolyzed and hydrogenated to produce a mixture of diols. google.com In one example, the distillate from a hydroformylation step, containing 2-(3'-propanal)-4-methyl-1,3-dioxane, 2-(2'-propanal)-4-methyl-1,3-dioxane, and 2-ethyl-4-methyl-1,3-dioxane, is mixed with water and hydrogenated in the presence of Raney nickel and an acidic ion exchange resin. google.com This process yields a mixture of 1,4-butanediol, 2-methyl-1,3-propanediol, and 1,3-butanediol. google.com

A plausible route for the formation of this compound would involve the hydroformylation of an appropriate unsaturated precursor, followed by hydrogenation of the resulting dialdehyde.

| Reaction Step | Description | Typical Catalysts |

| Hydroformylation | Addition of H₂ and CO across a C=C double bond to form aldehydes. | Rhodium or Cobalt complexes |

| Hydrolysis | Breaking of bonds (e.g., in acetals) using water. | Acidic catalysts (e.g., ion exchange resins) |

| Hydrogenation | Reduction of aldehydes to alcohols using H₂. | Raney nickel, Platinum, Ruthenium |

This table provides a general overview of the reaction steps involved in diol synthesis.

Downstream Processing and Separation Techniques (e.g., distillation)

After the reaction sequence, the product stream is a mixture containing the desired diol(s), unreacted starting materials, catalysts, solvents, and byproducts. The separation and purification of the target diol are critical downstream processing steps.

Distillation is the most common method for separating diols from these complex mixtures. google.com Due to the different boiling points of the various components, fractional distillation can be employed to isolate the diols. For instance, in the production of 2-methyl-1,3-propanediol, the final product is separated from 1,4-butanediol and other diols using conventional distillation techniques. google.com

The efficiency of the distillation process is crucial for obtaining a high-purity product. The design of the distillation column, including the number of theoretical plates, reflux ratio, and operating pressure, is optimized to achieve the desired separation. In some cases, a sequence of distillation columns may be used to separate different diol fractions.

For example, a lower-boiling cut containing a mixture of diols might be separated first, and this mixture can then be recycled back to the reactor. google.com The higher-boiling diol products are then purified in subsequent distillation steps.

| Separation Technique | Principle | Application in Diol Synthesis |

| Distillation | Separation based on differences in boiling points. | Primary method for separating diols from the reaction mixture and from each other. |

| Filtration | Removal of solid particles from a liquid. | Used to remove solid catalysts before distillation. |

| Decantation | Separation of immiscible liquid layers. | Can be used to separate aqueous and organic phases after certain reaction steps. |

This table summarizes common downstream processing techniques in diol manufacturing.

Applications and Functionalization in Advanced Materials Science

Monomer and Co-monomer in Polymer Synthesis

2-Ethyl-2-methyl-1,3-propanediol serves as a crucial building block in the production of various polymers, where it influences their flexibility, durability, and resistance to environmental factors.

Polyurethane Chemistry: Chain Extension and Network Formation

In the realm of polyurethane (PU) chemistry, this compound functions as a chain extender and crosslinking agent. relicchemicals.in Chain extenders are low molecular weight diols that react with diisocyanates to form hard segments within the polyurethane matrix. researchgate.net This process is essential for enhancing the mechanical properties of the resulting elastomer. researchgate.net The incorporation of this compound enhances the flexibility, durability, and mechanical strength of polyurethane foams, elastomers, coatings, adhesives, and sealants. relicchemicals.inepchems.com These polyurethanes find applications in diverse industries such as automotive, construction, furniture, and footwear. relicchemicals.in For instance, it is a component in the production of triple expanding polyurethane foam. epa.gov

Polyester (B1180765) and Alkyd Resin Development

This compound is a key monomer in the synthesis of both saturated and unsaturated polyester resins, as well as alkyd resins. dcc.com.twrelicchemicals.in Its branched, non-linear structure provides polyesters with excellent miscibility with styrene (B11656) and contributes to a desirable balance of tensile strength, elongation, and flexibility in the final product. dcc.com.tw In saturated polyesters for coatings, it imparts flexibility combined with hardness. dcc.com.tw When used in unsaturated polyester resins, particularly in composites and gelcoats, it leads to lighter-colored resins with improved toughness, chemical resistance, water resistance, and weatherability. dcc.com.twgantrade.com Furthermore, it is a precursor for alkyd resins, which are widely used in paints and coatings. labdepotinc.com

Synthesis of Biodegradable Thermoplastic Elastomers

There is growing interest in developing biodegradable thermoplastic elastomers (TPEs) to address environmental concerns associated with traditional plastics. Research has demonstrated the use of similar diols like 2-methyl-1,3-propanediol (B1210203) in the synthesis of innovative biodegradable TPEs. bohrium.comresearchgate.net For example, triblock copolymers of poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) (PLA-b-PMPG-b-PLA) have been developed. bohrium.comnih.gov In these structures, the polyester segment derived from the diol acts as a soft, amorphous central block, while the polylactide segments are hard and semicrystalline. bohrium.comnih.gov The incorporation of the methyl-branched diol helps to disrupt the crystallinity of the polyester, resulting in a low glass transition temperature. mdpi.com This approach allows for the tuning of mechanical and biodegradation properties, demonstrating potential for creating TPEs with relatively high biodegradability in environments like seawater. bohrium.comnih.gov

Application in High-Performance Coatings and Ion Exchange Resins

The use of this compound in polyester resins directly translates to their application in high-performance coatings that require excellent adhesion and resistance to environmental factors. myskinrecipes.com These coatings are utilized in various sectors, including marine applications and for fiberglass panels. gantrade.com The diol contributes to the durability and weatherability of gelcoats. gantrade.com Polyesters formulated with this diol are also used in powder and coil coatings. dcc.com.tw

While direct research linking this compound specifically to the synthesis of ion exchange resins is not prevalent in the provided results, the fundamental chemistry of polyester and polyurethane synthesis, where it is a key component, is related to the production of the polymer matrices used for ion exchange resins. The properties it imparts, such as chemical resistance, could be beneficial in such applications.

Polycarbonate Production

This compound is utilized in the production of polycarbonates. ontosight.aiontosight.ai Polycarbonates are known for their impact resistance, transparency, and thermal stability. ontosight.aiontosight.ai The inclusion of this diol in the polymer structure can modify mechanical properties, thermal stability, and optical clarity. ontosight.ai It can act as a crystallization modifier, with its branched structure helping to control the thermal and crystallization properties of the final polyester, which is particularly useful in applications like modifying polyethylene (B3416737) terephthalate (B1205515) (PET) for bottles and fibers. dcc.com.twgantrade.com The process for producing polycarbonate polyols can involve the ester-interchange reaction of a dialkyl or diaryl carbonate with a polyhydroxy compound like this compound. google.com

Role as a Functional Additive in Material Formulations

Beyond its role as a monomer, this compound also serves as a functional additive in various material formulations. Its properties as a low-viscosity liquid with a high boiling point make it a useful solvent and plasticizer. relicchemicals.inontosight.ai In the coatings industry, it can be used in liquid ink formulations to increase flexibility and reduce cracking. gantrade.com Additionally, its use as a plasticizer can improve the workability of materials like PVC. myskinrecipes.com

Crystallization Modification in Polymer Matrices (e.g., polyethylene terephthalate)

Integration into Specialty Chemical Formulations (e.g., surfactants)

This compound is utilized in the formulation of cosmetics and personal care products. ontosight.ai It functions as a moisturizer and emollient, properties that are valuable in skincare products. ontosight.ai Its role as a thickener in cosmetic formulations is also noted. The diol's molecular structure allows it to be soluble in water, a useful characteristic for a variety of formulations. In a broader context, related diols are used as emollients, emulsifiers, and humectants, with a hydrophilic/lipophilic balance that provides solvency for both polar and non-polar active ingredients, ensuring stable and clear solutions. gantrade.com

Use in Ink and Adhesive Formulations

This compound sees application in the manufacturing of coatings, paints, and adhesives. While detailed research on its specific performance characteristics in these formulations is limited, the general use of polyols in these areas is well-established. For example, the related diol, 2-methyl-1,3-propanediol, is used as a building block in polyurethane coatings, adhesives, and sealants. fishersci.atlu.se Its branched structure contributes to the production of clear and pliable sealants and adhesives. fishersci.at It is also used to create polyester polyols that have good compatibility in urethane (B1682113) adhesive formulations. fishersci.atlu.se

Derivatization and Functionalization for Targeted Applications

The two hydroxyl groups of this compound allow it to be a versatile building block for the synthesis of more complex molecules with tailored properties.

Synthesis of Methacrylate (B99206) Precursors

Specific research detailing the synthesis of methacrylate precursors directly from this compound is not extensively documented in the available literature. However, the synthesis of methacrylic acid from the related compound 2-methyl-1,3-propanediol has been demonstrated through a process involving biotransformation and catalytic dehydration. rsc.orgresearchgate.net This process converts the diol into 3-hydroxy-2-methylpropionic acid, which is then dehydrated to yield methacrylic acid. rsc.orgresearchgate.net Additionally, a different compound, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate (TMPTA), is a known trifunctional acrylate (B77674) monomer used as a crosslinking agent in coatings, adhesives, and photopolymerizable systems. pubcompare.ai

Formation of Diester Carbonate Compounds

There is a lack of specific information in the surveyed literature regarding the formation of diester carbonate compounds from this compound. A patented method exists for the synthesis of a diester carbonate compound from 2-methyl-2-propyl-1,3-propanediol (B18018) using trichloromethyl chloroformate in the presence of an organic amine catalyst. google.com This process is noted as a potential route for producing a key intermediate for the pharmaceutical carisoprodol. google.com

Preparation of Ethoxylated and Propoxylated Derivatives

Detailed studies on the preparation of ethoxylated and propoxylated derivatives specifically from this compound were not found in the reviewed sources. For context, the structurally different compound 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, also known as trimethylolpropane, is employed as a multifunctional monomer for producing ethoxylated and propoxylated derivatives that are used in coatings. fishersci.at The general reaction of related diols like 2-methyl-1,3-propanediol with ethylene (B1197577) oxide or propylene (B89431) oxide to form alkoxylates for use in paints, inks, and adhesives is also known. lu.segantrade.com

Structure Property Relationships and Advanced Material Characterization

Influence of Molecular Architecture on Polymer Performance

The specific arrangement of atoms and functional groups within the 2-Ethyl-2-methyl-1,3-propanediol molecule exerts a profound influence on the macroscopic properties of polymers into which it is incorporated.

The structure of this compound is characterized by the presence of both a methyl (-CH3) and an ethyl (-C2H5) group attached to the same tertiary carbon. This asymmetry is a key factor in its utility as a monomer. When copolymerized into a polymer chain, such as a polyester (B1180765), this asymmetric structure disrupts the polymer's regularity. gantrade.com This irregularity hinders the ability of polymer chains to pack closely together in an ordered fashion. gantrade.com

Studies on similar asymmetric diols, like 2-methyl-1,3-propanediol (B1210203) (MPO), have shown that the introduction of such side groups significantly alters the thermal properties of the resulting polyesters. researchgate.netrsc.org For instance, in bio-based poly(propylene furandicarboxylate) (PPF) copolyesters, the glass transition temperature (Tg) and melting temperature (Tm) were found to decrease as the content of the asymmetric diol increased. rsc.org This effect is attributed to the disruption of chain symmetry and the increase in free volume, which enhances chain mobility. The asymmetric nature of this compound can therefore be leveraged to modify and control the thermal behavior and barrier properties of polymers. researchgate.netrsc.org

This compound is a branched aliphatic diol, a structural feature that is instrumental in imparting flexibility to polymers. dcc.com.tw The incorporation of this branched monomer into a linear polymer backbone, such as in saturated polyesters, introduces "kinks" that prevent tight chain packing. gantrade.com This disruption of the crystalline structure increases the free volume between polymer chains, allowing for greater segmental motion and resulting in a more flexible material. dcc.com.tw

The introduction of the bulky and asymmetric side chains of this compound into a polymer matrix has a significant inhibitory effect on crystallization. gantrade.comresearchgate.net The irregular structure created by the random incorporation of this comonomer disrupts the chain regularity required for the formation of stable, ordered crystalline domains. researchgate.netresearchgate.net

Research on poly(ethylene terephthalate) (PET) modified with 2-methyl-1,3-propanediol (a structurally similar diol) demonstrates this principle effectively. Studies using Differential Scanning Calorimetry (DSC) have shown that as the concentration of the branched diol increases, the rate and degree of crystallinity of the PET copolymer decrease significantly. researchgate.nettennessee.edu This leads to a lower melting temperature (Tm) and a reduced crystallization temperature (Tc). researchgate.net In some cases, when the diol content exceeds a certain threshold (e.g., 20-25 mol%), the resulting copolyester can become completely amorphous. researchgate.nettennessee.edu This modification of the crystalline structure is a key reason for using such diols to produce transparent, amorphous polyester resins for applications like bottles and fibers. dcc.com.tw

Advanced Spectroscopic and Analytical Characterization

To fully understand and control the synthesis and application of this compound and its polymeric derivatives, advanced analytical techniques are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, ¹H NMR spectroscopy can be used to confirm its structure by identifying the distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com

The expected signals in the ¹H NMR spectrum would include a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the lone methyl group, and distinct signals for the two hydroxymethyl (-CH₂OH) groups. chemicalbook.com The integration of these signals provides the ratio of protons of each type, confirming the molecular formula. Similarly, ¹³C NMR provides information on the carbon skeleton. chemicalbook.com In polymerization reactions, NMR is crucial for verifying the successful incorporation of the diol into the polymer backbone and for characterizing the structure of reaction intermediates and final polymer products. st-andrews.ac.uk

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. mdpi.com A specialized form, chiral HPLC, is specifically designed to separate stereoisomers, particularly enantiomers. sigmaaldrich.com Enantiomers are non-superimposable mirror images of a chiral molecule.

It is important to note that this compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not have enantiomers and cannot be resolved by chiral HPLC.

However, if this compound were used as a precursor in a synthetic pathway that generates a new chiral center in a subsequent product, chiral HPLC would become an essential tool. worldwidejournals.com The technique utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer of a chiral compound, causing them to travel through the column at different rates, thus enabling their separation and quantification. sigmaaldrich.commdpi.com This method is vital in pharmaceutical and chemical industries for determining the enantiomeric excess (e.e.) or optical purity of chiral substances, as different enantiomers can have vastly different biological activities. worldwidejournals.comnih.gov

Rheological and Mechanical Property Analysis of Polymer Composites

The incorporation of this compound into polymer chains introduces a unique molecular architecture that significantly influences the bulk properties of the resulting materials. The presence of both an ethyl and a methyl group on the same carbon atom creates a bulky, asymmetric structure that disrupts chain packing and enhances flexibility. This section details the analysis of these effects on the viscoelastic behavior and mechanical strength of polymer composites.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of polymers. ijaem.net It operates by applying a sinusoidal stress to a material and measuring the resultant strain, which allows for the determination of the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ). tainstruments.com

Storage Modulus (E'): Represents the elastic response of the material, indicating its ability to store energy. It is often associated with the stiffness of the material. tainstruments.comuc.edu

Loss Modulus (E''): Represents the viscous response, indicating the material's ability to dissipate energy, often as heat. It is sensitive to molecular motions, transitions, and relaxation processes. uc.edu

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is frequently used to identify the glass transition temperature (Tg) of the polymer, a critical parameter for determining its practical use temperature. tainstruments.comtainstruments.com

For polymers synthesized with this compound, such as certain polyurethanes and polyesters, DMA is crucial for understanding their performance. researchgate.netepchems.com The bulky side groups of the diol are expected to increase chain mobility and lower the glass transition temperature. DMA testing would reveal a lower storage modulus compared to polymers made with more linear diols, indicating greater flexibility. The tan δ peak would shift to a lower temperature, quantifying the change in Tg and defining the operational temperature range of the material.

Table 1: Key Parameters Measured by Dynamic Mechanical Analysis (DMA)

| Parameter | Symbol | Description | Significance for Polymers with this compound |

| Storage Modulus | E' | Measures the stored elastic energy or stiffness of the material. | Expected to be lower, indicating increased flexibility. |

| Loss Modulus | E'' | Measures the energy dissipated as heat, related to internal friction. | Provides insight into molecular motions and relaxation phenomena. |

| Damping Factor | tan δ | The ratio of loss to storage modulus (E''/E'); its peak indicates the glass transition temperature (Tg). | The Tg is expected to be lower, expanding the material's elastomeric range to colder temperatures. |

Tensile Strength and Elongation Studies of Resultant Materials

The tensile properties of materials, specifically their tensile strength (the stress required to cause failure) and elongation at break (the extent of stretching before failure), are fundamental indicators of their mechanical performance. The inclusion of asymmetric diols like this compound has a pronounced effect on these properties.

Studies on the closely related compound, 2-methyl-1,3-propanediol (MPO), demonstrate this principle. When MPO is used to synthesize thermoplastic elastomers (TPEs) by creating a soft central block within a polylactide (PLA) structure, the resulting materials exhibit significantly altered mechanical properties. mdpi.comresearchgate.net These TPEs show a lower tensile modulus and a much higher elongation at break compared to the rigid PLA homopolymer. mdpi.com This indicates that the diol imparts flexibility and toughness.

Similarly, in unsaturated polyester molding resins, the use of MPO provides an excellent balance of tensile strength and flexibility, allowing for materials with higher elongation and toughness without a corresponding loss of modulus. dcc.com.tw However, in copolyesters of polyethylene (B3416737) terephthalate (B1205515) (PET), increasing the MPO content has been shown to slightly decrease tenacity (a measure related to tensile strength) while having no significant impact on the elongation-to-break. tennessee.edu

These findings suggest that polymers derived from this compound would exhibit enhanced flexibility and toughness, making them suitable for applications requiring high elongation and durability, such as elastomers, flexible coatings, and adhesives. epchems.com

Table 2: Mechanical Properties of Thermoplastic Elastomers (TPEs) Synthesized with 2-methyl-1,3-propanediol (MPO)

| Material | Tensile Modulus | Elongation at Break | Key Finding | Reference |

| Homopoly(L-lactide) (PLLA) | High | Low | Rigid and brittle material. | mdpi.com |

| PLLA-b-PMPS-b-PLLA (MPO-based TPE) | Significantly Lower than PLLA | Significantly Higher than PLLA | The MPO block imparts significant flexibility and ductility. | mdpi.comresearchgate.net |

| PET / 10 mol% MPO Copolymer | Slightly Lower than PET | No Significant Change | MPO slightly reduces stiffness without affecting stretchability. | tennessee.edu |

Structural Analysis of Crystalline and Amorphous Phases

The arrangement of polymer chains into ordered (crystalline) and disordered (amorphous) regions dictates many of the material's properties. The unique structure of this compound plays a critical role in controlling the degree of crystallinity in copolymers.

X-ray Diffraction (XRD) for Crystal Structure Retention in Copolymers

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. By directing X-rays at a sample and measuring the scattering pattern, one can determine the degree of crystallinity and identify the crystal lattice structure.

The incorporation of this compound into a polymer chain, such as in a polyester, acts as a crystallization modifier. dcc.com.tw Its branched, asymmetric structure disrupts the regular packing of polymer chains, which is a prerequisite for crystallization. dcc.com.tw

Research on PET copolymers using the analogous 2-methyl-1,3-propanediol (MPO) confirms this effect. Wide-angle X-ray diffraction (WAXD) studies showed that increasing the MPO content reduced the rate at which crystallinity developed during melt spinning. tennessee.edu It also lowered the maximum achievable crystallinity. For instance, a PET homopolymer could reach about 33% crystallinity, whereas a copolymer with 10 mol% MPO only reached 22%. tennessee.edu A copolymer containing 25 mol% MPO did not crystallize at all under the investigated conditions, remaining fully amorphous. tennessee.edu This inhibition of crystallization is key to producing clear, transparent polyesters instead of opaque ones. dcc.com.tw

Table 3: Effect of 2-methyl-1,3-propanediol (MPO) on the Crystallinity of PET Copolymers

| MPO Content (mol%) | Ultimate Crystallinity (High-Speed Spinning) | Observation via WAXD | Reference |

| 0 (PET Homopolymer) | ~33% | Crystalline peaks observed. | tennessee.edu |

| 10 | ~22% | Reduced crystallinity observed. | tennessee.edu |

| 25 | 0% | No crystallization detected. | tennessee.edu |

Investigation of Free Volume and Molecular Relaxations

Free volume refers to the unoccupied space between polymer chains. ortec-online.com The size, shape, and distribution of this free volume significantly influence molecular mobility, which in turn governs relaxation behaviors, the glass transition, and mechanical properties. ortec-online.comaps.org The bulky structure of this compound is expected to create inefficient chain packing, thereby increasing the free volume of the polymer matrix.

Advanced techniques like Positron Annihilation Lifetime Spectroscopy (PALS) are used to probe these nanoscale voids directly. ortec-online.comnih.gov PALS measures the lifetime of ortho-positronium (oPs), a particle that localizes in regions of reduced electron density, i.e., free volume sites. ortec-online.com A longer oPs lifetime corresponds to a larger free volume cavity size. ortec-online.com This technique can detect changes in molecular motion and free volume at temperatures below what is detectable by DMA or calorimetry, providing a more detailed picture of molecular relaxations. ortec-online.com

Molecular dynamics simulations also offer insights, showing that under mechanical stress, a polymer's relaxation times can decrease dramatically. aps.org This enhanced molecular mobility is not always accompanied by a simple increase in free volume, suggesting that the deformation process itself alters the polymer's underlying potential energy landscape. aps.org For polymers containing this compound, the inherently larger free volume would likely facilitate these molecular relaxations, contributing to the material's flexibility and toughness.

Environmental Fate, Degradation, and Sustainability Aspects

Biodegradation Mechanisms and Pathways

Biodegradation is a key process that determines the environmental persistence of organic compounds. It involves the breakdown of substances by microorganisms into simpler components.

The inherent biodegradability of a substance refers to its potential to be broken down by microorganisms. Evidence suggests that 2-Ethyl-2-methyl-1,3-propanediol (EMPD) is subject to microbial degradation. Studies have successfully isolated microorganisms from soil that are capable of utilizing EMPD as a sole carbon source. researchgate.net The isolation of such strains, including Rhodococcus sp. 2N and Agromyces sp. E2, demonstrates that the compound is not recalcitrant and can be metabolized by native microbial populations, indicating its inherent biodegradability in soil environments. researchgate.net

Specific research focusing on the direct enzymatic degradation of the free diol, this compound, by isolated enzymes such as proteinase K and lipase (B570770) PS was not identified in the performed literature search. Such enzymatic studies are more commonly associated with the breakdown of polyesters synthesized from diol monomers, rather than the diol itself.

While specific studies on the biodegradation of this compound in seawater were not found, research on soil-derived microorganisms provides significant insight into its microbial degradation potential. The bacterium Rhodococcus sp. 2N, isolated from soil, has been shown to oxidize EMPD. researchgate.netresearchgate.net Similarly, the strain Agromyces sp. E2 was isolated through enrichment cultures using EMPD, indicating its ability to degrade the compound. researchgate.netbiotrans2019.com These findings establish that microorganisms possess the metabolic capability to break down the structure of this compound.

| Microorganism | Source | Degradation Capability | Key Finding |

|---|---|---|---|

| Rhodococcus sp. 2N | Soil | Oxidizes EMPD | Catalyzes the (R)-selective oxidation of EMPD. researchgate.netresearchgate.net |

| Agromyces sp. E2 | Soil | Utilizes EMPD as a carbon source | Isolated for its ability to convert EMPD into chiral hydroxyalkanoic acids. researchgate.netbiotrans2019.com |

The metabolic pathway for the microbial breakdown of this compound has been investigated. Studies involving Rhodococcus sp. 2N indicate that the degradation proceeds via asymmetric oxidation. researchgate.netresearchgate.net The proposed mechanism involves two oxidation steps where only one of the two primary hydroxymethyl (-CH₂OH) groups of the diol is converted into a carboxyl (-COOH) group. researchgate.netresearchgate.net This biotransformation results in the formation of a specific cleavage product, 2-(hydroxymethyl)-2-methylbutanoic acid (HMMBA), a chiral hydroxyalkanoic acid. researchgate.netbiotrans2019.com This targeted oxidation of a primary alcohol to a carboxylic acid is a key step in the metabolic fate of this branched diol.

Environmental Persistence and Partitioning Behavior

The persistence and partitioning of a chemical determine its concentration and distribution in the environment. For related, less complex propanediols, properties such as high water miscibility and low octanol-water partition coefficients suggest they will primarily reside in water and soil and have low potential for bioaccumulation. nih.gov

Specific data on the degradation kinetics and the environmental half-life of this compound were not available in the public literature reviewed. Determining these parameters would require specific experimental studies, such as ready biodegradability tests (e.g., OECD 301 series), which have not been identified for this compound. For the related compound 2-methyl-1,3-propanediol (B1210203), the atmospheric half-life is estimated to be short, though this is distinct from its persistence in soil or water. nih.gov

Studies on Environmental Distribution and Mobility

The environmental distribution and mobility of a chemical compound are predicted by its physical and chemical properties. For this compound and similar short-chain diols, these characteristics determine their partitioning in various environmental compartments.

The substance is not anticipated to be persistent in the environment due to a moderate hydrolysis half-life. canada.ca However, despite its low potential for bioaccumulation, assessments have indicated that it possesses moderate to high chronic toxicity to some aquatic organisms. canada.ca This has led to regulatory actions in some regions to mitigate potential environmental harm from its release into water systems. canada.ca

Environmental Distribution Properties

| Property | Finding | Source |

|---|---|---|

| Primary Environmental Partitioning | Tends to partition to soil and sediment upon release. | canada.ca |

| Persistence | Not expected to be persistent due to moderate hydrolysis. | canada.ca |

| Log K_ow (of similar compound 2-methyl-1,3-propanediol) | -0.6, suggesting partitioning to aqueous phases. | researchgate.netnih.gov |

| Bioaccumulation Potential | Low, based on low predicted bioconcentration factors (<250 L/kg). | canada.ca |

| Biodegradability (of similar compound 2-methyl-1,3-propanediol) | Found to be inherently biodegradable. | researchgate.netnih.gov |

Life Cycle Assessment (LCA) and Green Chemistry Principles

The application of Life Cycle Assessment (LCA) and the twelve principles of green chemistry are essential for evaluating and improving the sustainability profile of chemical production. nih.gov These methodologies provide a framework for creating more environmentally friendly processes, from feedstock selection to the design of the final product.

Comparative LCA of Bio-based Production Routes

Bio-based PDO is typically produced via the fermentation of sugars (like glucose from corn) or glycerol (B35011) (a byproduct of biodiesel production). researchgate.netresearchgate.net Conventional petrochemical routes primarily rely on the hydroformylation of ethylene (B1197577) oxide. researchgate.net Comparative LCAs consistently show that bio-based production methods have a significantly lower environmental impact in key areas.

The primary advantage of bio-based routes is a reduction in greenhouse gas (GHG) emissions and non-renewable energy consumption. researchgate.netresearchgate.net For instance, the production of bio-based PDO from glycerol is considered a low-carbon-footprint process. researchgate.net One study found that the GHG emissions for bio-based PDO ranged from 2.5 to 6.7 kg CO2 equivalent per kg of PDO, compared to 4.04 to 9.4 kg CO2 eq/kg for fossil-based PDO. researchgate.net The analysis of a corn-based PDO process indicated that it had significantly lower cradle-to-factory-gate nonrenewable energy requirements and climate change potential than PDO derived from ethylene oxide. researchgate.net

Comparative LCA Data for 1,3-Propanediol (B51772) (PDO) Production (Analogous Compound)

| Production Route | Greenhouse Gas Emissions (kg CO₂ eq / kg PDO) | Key Findings | Source |

|---|---|---|---|

| Bio-based (from Glycerol/Corn) | 2.5 - 6.7 | Lower GHG emissions and non-renewable energy use compared to petrochemical routes. | researchgate.net |

| Petrochemical (from Ethylene Oxide) | 4.04 - 9.4 | Higher energy consumption and GHG emissions. | researchgate.net |

Development of Environmentally Benign Synthetic Processes

The development of "green" synthetic routes is a core objective of sustainable chemistry, aiming to reduce hazardous substances and increase efficiency. For diols, this often involves biocatalysis and the use of renewable feedstocks.

An example of an environmentally benign process is the biotransformation of the related compound 2-methyl-1,3-propanediol (2M1,3PD) to produce 3-hydroxy-2-methylpropionic acid (3H2MPA), a precursor for methacrylic acid. This process utilizes whole cells of the bacterium Gluconobacter oxydans as a catalyst. The bioconversion achieves a high conversion rate (95-100%) and selectivity (>95%) under mild conditions, such as a pH of 6-7.5 and temperatures of 25-30 °C. This integrated bio-catalytic process represents a greener alternative to the conventional acetone-cyanohydrin (ACH) process for methacrylic acid production, as it avoids harsh chemicals and is based on a byproduct of other industrial processes.

Optimal Conditions for Biotransformation of 2-methyl-1,3-propanediol

| Parameter | Optimal Range/Value | Source |

|---|---|---|

| Catalyst | Whole cells of Gluconobacter oxydans | |

| pH | 6.0 - 7.5 | |

| Temperature | 25 - 30 °C | |

| Substrate Concentration | 5 - 10 g/L (in batch system) | |

| Conversion of 2M1,3PD | 95 - 100% | |

| Selectivity to 3H2MPA | > 95% |

In contrast, some traditional chemical synthesis routes for related compounds involve less environmentally friendly reagents. For example, the synthesis of certain carbonate derivatives has historically used phosgene (B1210022) or its derivatives like trichloromethyl chloroformate, which pose significant environmental and safety hazards. Other processes may involve reactants like acrolein and hydrogenation catalysts such as Raney nickel, requiring careful management of process conditions and waste streams. google.com

Integration into Sustainable Chemical Manufacturing

This compound and its close analogue 2-methyl-1,3-propanediol (MPO) are valuable intermediates that can be integrated into sustainable manufacturing practices by enhancing product performance and enabling the use of greener end-products.

One of the key principles of green chemistry is designing products for degradation. Research has demonstrated that 2-methyl-1,3-propanediol can be used to synthesize biodegradable thermoplastic elastomers. mdpi.com By acting as a monomer in the creation of aliphatic polyesters, it contributes to polymers that exhibit relatively high biodegradability in environments like seawater. mdpi.com

Furthermore, the use of MPO in the production of unsaturated and saturated polyester (B1180765) resins contributes to sustainability by improving process efficiency and final product durability. gantrade.com Its high reactivity can lead to faster esterification rates and lighter-colored resins compared to other glycols like propylene (B89431) glycol. gantrade.com In applications such as gelcoats, MPO-based polyesters provide excellent weatherability and blister resistance, leading to longer-lasting products that require less frequent replacement. gantrade.com In PET fiber treatment, using MPO can enhance dyeability, reducing the resources needed in the dyeing process. gantrade.com The integration of such high-performance intermediates supports a value chain focused on resource efficiency and durable materials, which are cornerstones of sustainable manufacturing. dcc.com.tw

Emerging Research Directions and Future Perspectives

Exploration of Novel Biocatalytic Systems for Stereoselective Synthesis

The synthesis of chiral molecules is a significant focus in modern chemistry, particularly for pharmaceuticals and advanced materials. While traditional chemical synthesis often produces a mixture of stereoisomers, biocatalytic systems using enzymes offer a highly selective and environmentally friendly alternative.

Research into the chemoenzymatic synthesis of chiral diols is a burgeoning field. For instance, lipase-catalyzed reactions have demonstrated high enantioselectivity in the synthesis of chiral 1,2-diols and related compounds. researchgate.netacs.org Lipases, such as those from Candida antarctica and Pseudomonas cepacia, have been successfully used for the kinetic resolution of racemic diol derivatives through hydrolysis or acylation, yielding enantiomerically pure products. researchgate.net Furthermore, the integration of biocatalytic steps, such as using whole cells of Gluconobacter oxydans containing alcohol and aldehyde dehydrogenases, has been shown to be effective in the biotransformation of related diols like 2-methyl-1,3-propanediol (B1210203). rsc.org

Future research will likely focus on identifying or engineering specific enzymes, such as ene reductases and imine reductases, that can facilitate the stereoselective synthesis of 2-Ethyl-2-methyl-1,3-propanediol. rsc.org The goal is to develop one-pot, multi-enzyme cascade reactions that can produce the desired stereoisomer with high yield and purity, starting from simple and readily available precursors. nih.gov

Table 1: Examples of Biocatalytic Approaches for Chiral Diol Synthesis

| Biocatalytic System | Target Molecule/Class | Key Advantages |

| Lipase-catalyzed hydrolysis/acylation | Chiral 2-substituted-1,3-propanediols | High enantioselectivity |

| Whole-cell biotransformation (G. oxydans) | 3-hydroxy-2-methylpropionic acid from 2-methyl-1,3-propanediol | Integrated oxidation process |

| Ene reductase/Imine reductase cascade | Chiral 3-substituted tetrahydroquinolines from aldehydes | Excellent enantioselectivity in a one-pot reaction |

| D-fructose-6-phosphate aldolase (B8822740) (FSA) variants | Amino-diols and amino-polyols | Stereoselective synthesis of highly functionalized polar molecules |

This table is generated based on research on related compounds and represents potential avenues for the synthesis of this compound.

Advanced Polymer Engineering for Tailored Material Properties

This compound serves as a valuable monomer in polymer synthesis, offering a unique combination of properties to the resulting materials. Its branched, asymmetric structure can disrupt polymer chain packing, leading to reduced crystallinity and enhanced flexibility.

The incorporation of the structurally similar 2-methyl-1,3-propanediol (MPO) in polyester (B1180765) resins has been shown to improve properties such as styrene (B11656) miscibility and provide an excellent balance of tensile strength, elongation, and flexibility. dcc.com.twgantrade.com MPO-based polyesters also exhibit good chemical and water resistance. dcc.com.tw Similarly, polymers synthesized with the related triol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, have been explored for their potential in coatings, adhesives, and biomedical applications due to their flexibility and biocompatibility. ontosight.aiontosight.ai

Future research in this area will focus on the precise tailoring of polymer properties by strategically incorporating this compound into various polymer backbones, including polyesters, polyurethanes, and polycarbonates. The goal is to create materials with specific performance characteristics, such as controlled degradation rates for biomedical applications, improved weatherability for coatings, and enhanced toughness for composites. dcc.com.twgantrade.com The copolymerization of this compound with other monomers will allow for the fine-tuning of properties like hydrophilicity, thermal stability, and mechanical strength.

Development of Sustainable Production Technologies and Circular Economy Approaches

The principles of green chemistry are increasingly guiding the development of new chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and utilize renewable resources. researchgate.net The sustainable production of this compound is a key area of future research.

One promising avenue is the development of integrated bioprocesses. For example, a sustainable route for producing methacrylic acid from 2-methyl-1,3-propanediol has been demonstrated by combining microbial biotransformation with catalytic dehydration. rsc.org This approach avoids the use of toxic reagents and harsh reaction conditions associated with conventional methods. Similar strategies could be developed for the production of this compound, potentially starting from bio-based feedstocks.

The concept of a circular economy, where resources are reused and waste is minimized, is also gaining traction. For polyols like this compound, this could involve developing methods for the chemical recycling of polymers derived from it. Research into depolymerization techniques that can recover the monomer in a pure form for reuse in new polymer synthesis will be crucial for closing the loop on the material life cycle.

Computational Chemistry and Molecular Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools for accelerating materials discovery and process optimization. These methods allow researchers to predict the properties of molecules and polymers before they are synthesized in the lab, saving time and resources.

For this compound, molecular modeling can be used to:

Predict Polymer Properties: Simulate how the incorporation of this diol will affect the physical and chemical properties of polymers, such as their glass transition temperature, mechanical strength, and solubility. This can guide the design of new polymers with tailored characteristics.

Understand Reaction Mechanisms: Investigate the mechanisms of both chemical and biocatalytic reactions involving this compound. This can help in optimizing reaction conditions and designing more efficient catalysts.

Screen Potential Applications: Predict the performance of this diol in various applications, such as its interaction with other components in a formulation or its stability in a specific environment.

While specific computational studies on this compound are not yet widely published, the methodologies are well-established and their application to this compound is a logical next step in its research and development.

Applications in Advanced Functional Materials

The unique structure of this compound makes it a promising candidate for use in a variety of advanced functional materials.

Specialized Electrolytes: The development of safer and more efficient electrolytes is a critical challenge in battery technology. Research has shown that organic esters can be used as co-solvents in lithium-ion battery electrolytes to improve low-temperature performance. researchgate.netresearchgate.net The low viscosity and good solvating power of diols like this compound could make it a valuable component in electrolyte formulations, potentially enhancing ion conductivity and stability. rsc.org

Biomedical Materials: Biocompatible and biodegradable polymers are in high demand for applications such as drug delivery, tissue engineering, and medical implants. nih.gov Polymers derived from related diols and triols have shown promise in these areas due to their flexibility and controlled degradation profiles. ontosight.aiontosight.ai The incorporation of this compound into biomedical polymers could offer a way to fine-tune their mechanical properties and degradation kinetics to match the requirements of specific medical applications.

Future research will involve synthesizing and characterizing materials containing this compound for these advanced applications, followed by performance testing to validate their potential.

Q & A

Basic: What are the optimal synthesis routes for 2-ethyl-2-methyl-1,3-propanediol, and how can purity be validated?

Methodological Answer:

The compound is commonly synthesized via nitro reduction of intermediates such as 2-ethyl-2-nitro-1,3-propanediol under hydrogenation conditions using palladium or platinum catalysts . Alternative routes include condensation reactions involving formaldehyde and butyraldehyde in alkaline media. To validate purity, gas chromatography (GC) with flame ionization detection is recommended, using a polar column (e.g., DB-WAX) and temperature programming (e.g., 50°C to 250°C at 10°C/min). Compare retention times with authentic standards and confirm structural integrity via H NMR (δ 1.0–1.2 ppm for ethyl/methyl protons, δ 3.5–4.0 ppm for hydroxyl-bearing methylene groups) .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- FT-IR : Detect hydroxyl stretches (3200–3600 cm) and C-O vibrations (1050–1150 cm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 118 (M) and fragment ions at m/z 101 (loss of -OH).

- C NMR : Confirm branching with signals at δ 20–25 ppm (methyl/ethyl carbons) and δ 60–70 ppm (methylene carbons adjacent to hydroxyl groups).

- Elemental Analysis : Validate empirical formula (CHO) with ≤0.3% deviation from theoretical values .

Advanced: How can kinetic studies be designed for reactions using this compound as a substrate?

Methodological Answer:

For kinetic modeling, employ an integral method with pseudo-first-order conditions. For esterification reactions, monitor the consumption of this compound via HPLC (C18 column, acetonitrile/water mobile phase) or titration of residual acid. Use Arrhenius plots to determine activation energy by varying temperatures (e.g., 40–80°C). Ensure data reproducibility by triplicate runs and validate using the Gaussian error function to account for instrumental noise. For complex systems (e.g., polymerizations), apply time-resolved FT-IR to track hydroxyl group depletion .

Advanced: How to resolve contradictions in experimental yields when varying reaction conditions (e.g., temperature, catalysts)?

Methodological Answer:

Contradictions often arise from competing pathways. For example, elevated temperatures (>80°C) may favor side reactions (e.g., dehydration to form ethers or olefins) over esterification. To diagnose:

- Perform TGA-MS to detect volatile byproducts.

- Use in situ Raman spectroscopy to identify intermediate species.

- Compare catalyst performance (e.g., sulfuric acid vs. enzyme-catalyzed systems) via turnover frequency (TOF) calculations.

If yields drop with prolonged reaction times, assess catalyst deactivation via XPS (for heterogeneous catalysts) or ICP-OES (for metal leaching in homogeneous systems) .

Basic: What are the critical safety protocols for handling and storing this compound?

Methodological Answer:

- Storage : Keep in amber glass containers at ≤25°C, away from strong oxidizers (e.g., peroxides, nitrates). Use inert gas (N) purging for long-term storage .

- Handling : Work under fume hoods with local exhaust ventilation. Use chemically resistant gloves (nitrile) and splash goggles.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced: What strategies optimize the synthesis of branched polyesters using this compound as a monomer?

Methodological Answer:

- Monomer Purification : Pre-dry the diol over molecular sieves (3Å) to minimize hydrolysis during polycondensation.

- Catalyst Selection : Use titanium(IV) butoxide (0.1–0.5 mol%) for high molecular weight (>20 kDa) polymers.

- Reaction Monitoring : Track acid number (<2 mg KOH/g) and hydroxyl value via automated titration . For real-time molecular weight analysis, employ GPC-MALS (gel permeation chromatography with multi-angle light scattering).

- Side Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent thermal degradation at >150°C .

Advanced: How to analyze and mitigate batch-to-batch variability in this compound-based formulations?

Methodological Answer:

- QC Testing : Implement HPLC-ELSD (evaporative light scattering detection) for trace impurity profiling (e.g., residual aldehydes or ketones).

- Statistical Process Control : Use ANOVA to identify critical parameters (e.g., pH, reaction time) contributing to variability.

- DoE (Design of Experiments) : Apply a central composite design to optimize synthesis parameters (e.g., catalyst loading, stoichiometry).

- Stability Studies : Conduct accelerated aging (40°C/75% RH for 6 months) and monitor degradation via LC-MS for hydrolytic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro